molecular formula C11H12N2O B8650719 1-Benzyloxymethyl-1H-pyrazole

1-Benzyloxymethyl-1H-pyrazole

Cat. No. B8650719
M. Wt: 188.23 g/mol
InChI Key: BWKFRMLXSRXAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyloxymethyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(phenylmethoxymethyl)pyrazole

InChI

InChI=1S/C11H12N2O/c1-2-5-11(6-3-1)9-14-10-13-8-4-7-12-13/h1-8H,9-10H2

InChI Key

BWKFRMLXSRXAOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of pyrazole (4.92 g, 72.2 mmol) in THF (100 mL) at −78° C. is added n-BuLi (28.9 mL of 2.5M in hexane) dropwise. The mixture is warmed to RT then re-cooled to −78° C. then Bom-Cl (11.3 g, 72.2 mmol) is added and the mixture is allowed to warm to RT. The solvent is removed under reduced pressure and 1N NaOH (25 mL) is added to the residual solid. The mixture is extracted with ether and the organic phase is washed with brine and dried over sodium sulfate. The solvent is removed under reduced pressure and the residue purified by reverse phase-MPLC using a gradient of 25-50% MeCN/water as eluent to give the title compound.
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4.92 g
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28.9 mL
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100 mL
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11.3 g
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of pyrazole (2.0 g, 29 mmol) in DMF (20 mL) is added potassium carbonate (12.4 g, 90 mmol) and benzyloxymethylchloride (4 mL, 32.3 mmol). The reaction is stirred for four days, then poured into water and extracted with EtOAc . The organic layer is washed with 1 N NaOH, dried over MgSO4 and concentrated. The residue is purified by column chromatography using EtOAc as eluent to afford the title compound as a light yellow oil: (M+1)+=189.
Quantity
2 g
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reactant
Reaction Step One
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12.4 g
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reactant
Reaction Step One
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4 mL
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reactant
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Quantity
20 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Chloromethoxymethyl-benzene (purity ˜60%, 2.0 mL, 14 mmol) was added dropwise to a stirred solution of 1H-pyrazole (1.93 g, 28.4 mmol) in DMF (10 mL) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for an additional 1.5 h. The reaction was then quenched by the addition of concentrated aqueous NH3 (1 mL). The reaction mixture was concentrated in vacuo and the residue was purified by flash chromatography on silica gel (elution with DCM/MeOH 1:20) to give the title compound. MS (m/z): 189.0 [M+H+].
Quantity
2 mL
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reactant
Reaction Step One
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1.93 g
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reactant
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10 mL
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